2-Methyl-4-(2-methylphenyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIFKUYPOJMOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683667 | |
| Record name | 2',3-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876473-46-0 | |
| Record name | 2',3-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(2-methylphenyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 2 Methyl 4 2 Methylphenyl Phenol
Strategic Precursor Synthesis and Functional Group Interconversions
The synthesis of the target molecule necessitates the preparation of suitable aromatic precursors. These precursors are typically simpler, commercially available compounds that are chemically modified to introduce the required functional groups in the correct positions. Functional group interconversion (FGI) is a critical aspect of this strategy, allowing for the transformation of one functional group into another to facilitate subsequent reaction steps. fiveable.mesolubilityofthings.com
Key precursors for the synthesis of 2-methyl-4-(2-methylphenyl)phenol include derivatives of 2-methylphenol (o-cresol) and toluene. For instance, a halogenated derivative of o-cresol (B1677501), such as 4-bromo-2-methylphenol, can be prepared to serve as an electrophilic partner in cross-coupling reactions. Similarly, a derivative of toluene, such as (2-methylphenyl)boronic acid, can be synthesized to act as the nucleophilic partner.
The synthesis of these precursors might involve several steps:
Halogenation: Introducing a bromine or iodine atom onto the phenolic ring, typically at the para-position to the hydroxyl group, which is a strong ortho-, para-director.
Borylation: Converting a halogenated toluene derivative into a boronic acid or boronate ester, which is a key reagent for Suzuki-Miyaura coupling.
Functional Group Manipulation: Transformations such as the conversion of a nitro group to an amino group, and subsequently to a hydroxyl group via a Sandmeyer-type reaction, can be employed to install the phenol (B47542) functionality at a desired position if not present in the starting material. stackexchange.com
These precursor synthesis steps are foundational, as the purity and structure of these molecules directly impact the efficiency and outcome of the final bond-forming reactions. fiveable.me
Cross-Coupling Approaches for Diaryl Ether and Carbon-Carbon Bond Formation
Cross-coupling reactions are powerful and widely used methods for the formation of carbon-carbon bonds, representing the most common strategy for constructing the biaryl scaffold of this compound. researchgate.net
Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis due to their high efficiency, functional group tolerance, and mild reaction conditions. gre.ac.ukasianpubs.org
The Suzuki-Miyaura coupling is arguably the most prominent method for synthesizing unsymmetrical biaryls. gre.ac.ukacs.orgrsc.org This reaction involves the coupling of an organoboron compound (like an arylboronic acid or ester) with an organohalide (an aryl halide or triflate) in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of this compound, this would typically involve the reaction of 4-halo-2-methylphenol with (2-methylphenyl)boronic acid.
Table 1: Representative Suzuki-Miyaura Reaction Components
| Aryl Halide Precursor | Organoboron Precursor | Palladium Catalyst (Example) | Base (Example) |
|---|---|---|---|
| 4-Bromo-2-methylphenol | (2-Methylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ |
The Heck reaction provides an alternative pathway, coupling an aryl halide with an alkene. nih.govorganic-chemistry.orgmdpi.com While less direct for this specific target, a Heck-type strategy could be envisioned where a subsequent reduction or rearrangement step would be necessary to achieve the final structure. The reaction is known for its excellent stereoselectivity, typically favoring the trans product when coupling to form substituted alkenes. organic-chemistry.orgyoutube.com
Copper-mediated reactions, particularly the Ullmann condensation, represent a classical approach to forming aryl-aryl bonds or diaryl ethers. organic-chemistry.orgwikipedia.org The traditional Ullmann reaction for C-C bond formation involves the coupling of two molecules of an aryl halide in the presence of stoichiometric amounts of copper, often requiring high temperatures. acs.org
Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions. organic-chemistry.orgacs.orgnih.gov These improved methods often use copper(I) salts as catalysts in combination with specific ligands, such as picolinic acid or various diamines, which accelerate the reaction and improve yields. acs.orgnih.gov While historically used for diaryl ether synthesis (C-O coupling), these methods have been adapted for the crucial C-C bond formation required for this compound. wikipedia.orgresearchgate.net
Table 2: Comparison of Coupling Reaction Conditions
| Reaction | Catalyst | Typical Temperature | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | 80-120 °C | High functional group tolerance, mild conditions. gre.ac.uk |
| Heck | Palladium | 100-140 °C | Forms C-C bonds with alkenes, good stereoselectivity. organic-chemistry.orgyoutube.com |
Beyond palladium and copper, other transition metals such as nickel and iron have been developed as catalysts for cross-coupling reactions. Nickel catalysts, in particular, are known for their ability to couple less reactive aryl chlorides. Organocatalytic methods, which avoid the use of metals entirely, represent an emerging area in biaryl synthesis, offering a "greener" alternative, although their substrate scope can be more limited.
Electrophilic Aromatic Substitution Strategies for Phenolic Ring Functionalization
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. britannica.com In the context of this compound synthesis, EAS can be used to introduce substituents onto a pre-formed biaryl scaffold or to functionalize one of the precursor rings.
The hydroxyl (-OH) and methyl (-CH₃) groups are both activating, ortho-, para-directing groups. nih.govstackexchange.com When both are present on a ring, as in o-cresol, they synergistically activate the same positions (the C4 and C6 positions). nih.gov The hydroxyl group is a significantly stronger activating group than the methyl group. stackexchange.com
A key EAS reaction is the Friedel-Crafts reaction , which involves alkylation or acylation of an aromatic ring. wikipedia.orgnih.gov A Friedel-Crafts arylation, a less common variant, could theoretically be used to form the C-C bond by reacting o-cresol with an appropriate electrophilic aryl source, catalyzed by a strong Lewis acid. libretexts.orgsoftbeam.netorganic-chemistry.org However, this approach often suffers from limitations such as catalyst deactivation and potential for rearrangements, making cross-coupling reactions generally more reliable for this purpose. youtube.com Nitration followed by reduction and diazotization is another classical EAS-based route to functionalize the ring. rsc.org
Regioselectivity and Stereochemical Control in this compound Synthesis
Achieving the correct arrangement of substituents (regioselectivity) and controlling the three-dimensional structure (stereochemistry) are paramount for a successful synthesis.
Regioselectivity in cross-coupling reactions is highly controlled by the initial placement of the halogen and organometallic functional groups on the precursor rings. For example, using 4-bromo-2-methylphenol and (2-methylphenyl)boronic acid in a Suzuki-Miyaura reaction ensures the formation of the C-C bond at the desired C4 position of the phenolic ring. In electrophilic substitution reactions, regioselectivity is governed by the directing effects of the existing substituents. The powerful ortho-, para-directing nature of the hydroxyl group would strongly favor substitution at the position para to it (C4), assuming the ortho positions are sterically hindered. britannica.comnih.gov
Stereochemical control for this compound relates to the phenomenon of atropisomerism . pharmaguideline.com Biphenyls with bulky substituents at the ortho positions (relative to the connecting C-C single bond) experience restricted rotation around this bond. youtube.comyoutube.com This restricted rotation can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers), a form of axial chirality. pharmaguideline.comyoutube.com In the target molecule, the two methyl groups are in ortho positions, which can hinder free rotation. If the steric barrier is sufficiently high, the molecule can be chiral and exist as separable enantiomers. youtube.comresearchgate.net The synthesis of a single enantiomer would require an asymmetric synthesis strategy, such as using a chiral catalyst or resolving a racemic mixture.
Sustainable and Green Chemistry Approaches in Synthetic Design
The synthesis of biaryl compounds, including this compound, has traditionally relied on methods that often involve hazardous solvents, stoichiometric reagents, and energy-intensive conditions. In alignment with the principles of green chemistry, modern synthetic design focuses on developing more environmentally benign and sustainable pathways. These approaches aim to reduce waste, minimize energy consumption, and utilize less toxic and renewable materials. For the synthesis of this compound, which is typically achieved through a cross-coupling reaction, green chemistry strategies focus on improving the catalytic system, employing safer solvents, and utilizing alternative energy sources.
A primary strategy in the green synthesis of biaryl compounds involves the use of the Suzuki-Miyaura cross-coupling reaction, which is renowned for its high yields and tolerance of various functional groups. mdpi.com Sustainable modifications to this reaction are central to the eco-friendly production of this compound. Key areas of innovation include the development of recyclable heterogeneous catalysts, the use of water as a reaction medium, and the application of energy-efficient techniques like microwave irradiation. bohrium.comacs.orgnih.gov
Catalyst Recyclability and Heterogeneous Systems
A significant drawback of many palladium-catalyzed coupling reactions is the contamination of the product with the metal catalyst and the difficulty in recovering the expensive catalyst after the reaction. nih.gov Green approaches address this by immobilizing the palladium catalyst on a solid support. This creates a heterogeneous catalytic system that can be easily separated from the reaction mixture by simple filtration and reused for multiple cycles without a significant loss of activity. bohrium.comresearchgate.netresearchgate.net
For a plausible synthesis of this compound via a Suzuki coupling of 4-bromo-2-methylphenol and 2-methylphenylboronic acid, various recyclable catalysts have shown high efficacy in similar reactions. These include palladium supported on polymers, activated carbon, chitosan, or embedded in organogels. bohrium.comacs.orgnih.govresearchgate.net These catalysts not only facilitate easy separation but also often exhibit high stability and turnover numbers (TON), contributing to a more cost-effective and less wasteful process. researchgate.net
| Catalyst System | Support Material | Key Advantages | Typical Recyclability | Reference |
|---|---|---|---|---|
| mPAN-Pd | Modified Polyacrylonitrile | Ligand-free conditions, high yields in water. | Up to 5 runs | bohrium.com |
| Pd/C | Activated Carbon | Commercially available, effective for aryl chlorides in water. | Up to 4 runs | researchgate.net |
| ChsB-Pd | Chitosan Biopolymer | Environmentally friendly support, thermally stable. | At least 5 runs | acs.org |
| Pd Nanoparticles in Organogel | Peptide-based Organogel | Biphasic catalysis at room temperature, self-healing properties. | At least 5 cycles | nih.gov |
Aqueous Media and Alternative Solvents
Replacing volatile organic compounds (VOCs) with environmentally benign solvents is a cornerstone of green chemistry. nih.gov Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. acs.org Significant research has demonstrated the viability of conducting Suzuki-Miyaura cross-coupling reactions in aqueous media. bohrium.comresearchgate.netresearchgate.net Utilizing water as a solvent for the synthesis of this compound would drastically reduce the environmental impact associated with solvent waste. The development of water-soluble or supported catalysts that function efficiently in water has been crucial to this advancement. researchgate.net
Energy-Efficient Methodologies: Microwave-Assisted Synthesis
Another key principle of green chemistry is the efficient use of energy. Microwave-assisted organic synthesis has emerged as a powerful tool for reducing energy consumption and accelerating reaction rates. frontiersin.orgnih.gov Compared to conventional heating methods that rely on conduction and convection, microwave irradiation heats the reaction mixture more uniformly and rapidly. mdpi.com This often leads to significantly shorter reaction times, increased product yields, and fewer side reactions. hpu2.edu.vn The application of microwave heating to the Suzuki coupling step in the synthesis of this compound could reduce reaction times from hours to mere minutes, making the process more efficient and less energy-intensive. acs.org
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 5-30 min) | acs.orgnih.gov |
| Energy Input | High; prolonged heating required | Low; rapid, targeted heating | frontiersin.org |
| Product Yield | Often moderate to high | Often higher due to reduced side product formation | hpu2.edu.vn |
| Process Control | Slower response to temperature changes | Precise and rapid temperature control | mdpi.com |
Greener Starting Materials
While aryl halides are common electrophiles in cross-coupling reactions, their synthesis can generate halogenated waste. acs.org A more sustainable long-term approach involves using phenols and their derivatives as starting materials. researchgate.net Phenols are abundant, cost-effective, and represent a more environmentally friendly alternative. mdpi.com This strategy requires the activation of the strong C–O bond in the phenol, which is less reactive than the C-X bond in aryl halides. Methods have been developed to convert the hydroxyl group into a better leaving group, such as a sulfamate, carbamate, or ether, enabling its use in cross-coupling reactions. mdpi.comacs.org Applying this methodology could allow for the direct use of precursors like 2-methylphenol derivatives in a more atom-economical and sustainable pathway to this compound. researchgate.net
Comprehensive Spectroscopic and Structural Characterization of 2 Methyl 4 2 Methylphenyl Phenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For a compound such as 2-Methyl-4-(2-methylphenyl)phenol, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Topology
To unravel the complex spin systems within the two aromatic rings and to establish the connectivity between them, a suite of 2D NMR experiments would be indispensable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within each of the aromatic rings. This would allow for the assignment of adjacent protons on the phenolic and the phenyl rings, respectively.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This technique would be crucial for assigning the ¹³C signals based on the already established ¹H assignments.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly vital for identifying the quaternary carbons (those without attached protons) and for confirming the connectivity between the two aromatic rings and the methyl groups. For instance, correlations between the protons of one ring and the carbons of the other would definitively establish the biphenyl (B1667301) linkage.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on analogous compounds, is presented below. Actual experimental values would be necessary for a definitive analysis.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Phenolic -OH | 4.5 - 5.5 (singlet, broad) | - |
| Aromatic CH | 6.8 - 7.5 (multiplets) | 115 - 140 |
| Methyl CH₃ | 2.1 - 2.3 (singlets) | 15 - 21 |
| Quaternary C | - | 125 - 155 |
Solid-State NMR for Polymorphic and Crystalline Form Analysis
Solid-state NMR (ssNMR) would provide invaluable information regarding the compound's structure in the solid phase. This technique can elucidate details about molecular packing, intermolecular interactions, and the presence of different crystalline forms, or polymorphs. researchgate.netnih.gov Analysis of the ¹³C chemical shift anisotropy in a solid-state spectrum can reveal details about the local electronic environment and molecular symmetry that are averaged out in solution-state NMR.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound by providing a highly accurate mass measurement.
Mechanistic Insights into Ion Fragmentation Pathways
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion. The analysis of these fragment ions provides a "fingerprint" of the molecule and offers insights into its structure and bonding. wikipedia.org For this compound, characteristic fragmentation pathways would be expected:
Loss of a methyl radical (·CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion.
Cleavage of the biphenyl bond: This could lead to fragments corresponding to the individual substituted phenyl rings.
Phenolic fragmentation: Phenols often exhibit characteristic losses of carbon monoxide (CO) and a formyl radical (HCO·).
A detailed study of these fragmentation pathways would allow for the construction of a fragmentation tree, further confirming the molecular structure.
| Ion | Hypothetical m/z | Possible Identity |
| [M]⁺ | 198 | Molecular Ion |
| [M-15]⁺ | 183 | Loss of a methyl group |
| [M-28]⁺ | 170 | Loss of CO from the phenolic ring |
| [M-CH₃-CO]⁺ | 155 | Sequential loss of methyl and CO |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Assignment of Characteristic Vibrational Modes of Phenolic Hydroxyl and Biphenyl Moieties
Phenolic Hydroxyl Group: The O-H stretching vibration of the phenolic hydroxyl group is a key diagnostic peak in the FTIR spectrum, typically appearing as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. researchgate.netijaemr.comrsc.org The in-plane bending and out-of-plane bending modes of the O-H group would also be identifiable.
Biphenyl Moiety: The biphenyl structure would give rise to a series of characteristic vibrations. These include C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹), C=C stretching vibrations within the rings (in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane C-H bending vibrations. The C-C stretching vibration between the two phenyl rings is often weak but can sometimes be observed in the Raman spectrum.
A comprehensive analysis would involve correlating the experimental FTIR and Raman spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), to provide a complete assignment of the vibrational modes. nih.gov
| Vibrational Mode | Hypothetical FTIR Wavenumber (cm⁻¹) | Hypothetical Raman Wavenumber (cm⁻¹) |
| O-H Stretch (phenolic) | 3500-3300 (broad) | Weak |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 |
| C=C Stretch (aromatic) | 1600, 1500, 1450 | 1600, 1500, 1450 |
| C-O Stretch (phenolic) | 1260-1180 | Moderate |
| C-H Out-of-plane Bend | 900-675 | Weak |
Investigation of Hydrogen Bonding Networks and Intermolecular Interactions
A thorough analysis of hydrogen bonding networks and other non-covalent interactions is fundamental to understanding the supramolecular chemistry of a compound. This involves identifying the nature of hydrogen bond donors and acceptors within the molecule and how these interactions propagate to form larger assemblies. Typically, techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and particularly single-crystal X-ray diffraction are employed to elucidate these features. However, no published studies were found that specifically detail the hydrogen bonding patterns or other intermolecular forces, such as van der Waals or π-π stacking interactions, for this compound.
X-ray Crystallography for Single Crystal and Co-crystal Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice.
Analysis of Crystal Packing, Unit Cell Parameters, and Supramolecular Assemblies
For this compound, no crystallographic data, including essential parameters such as the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ), have been reported in accessible databases. Consequently, an analysis of its crystal packing and the formation of any supramolecular assemblies driven by intermolecular forces could not be performed.
Conformational Analysis in the Solid State
The solid-state conformation of a molecule, which is determined by X-ray crystallography, reveals the most stable arrangement of its constituent parts in the crystalline form. This includes the dihedral angles between different planar groups within the molecule. For this compound, the relative orientation of the two phenyl rings is a key conformational feature. Without crystallographic data, a definitive analysis of its solid-state conformation remains speculative.
While general principles of chemical bonding and molecular interactions in similar phenolic compounds are well-established, the specific and detailed characterization for this compound is not present in the available scientific literature. The CAS number for a related isomer, 2-Methyl-4-(4-methylphenyl)phenol (CAS 175136-31-9), exists, but even for this compound, detailed structural studies are not readily found.
The absence of this foundational data precludes the creation of the requested in-depth scientific article. Further experimental research, specifically the synthesis of a high-purity crystalline sample of this compound followed by single-crystal X-ray diffraction and other spectroscopic analyses, would be required to generate the information needed to fulfill the original request.
Computational Chemistry and Theoretical Investigations of 2 Methyl 4 2 Methylphenyl Phenol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is highly effective for calculating the ground-state properties of organic molecules. usda.gov For 2-Methyl-4-(2-methylphenyl)phenol, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or larger, would be performed to optimize the molecule's geometry. researchgate.net This process finds the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles.
Key structural parameters that would be determined include:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, O-H).
Bond Angles: The angles formed by three connected atoms (e.g., C-O-H, C-C-C).
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths | ||
| C-O | ~1.36 Å | |
| O-H | ~0.96 Å | |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| C-C (Inter-ring) | ~1.49 Å | |
| Bond Angles | ||
| C-O-H | ~109° | |
| C-C-C (Aromatic) | ~120° | |
| Dihedral Angle | ||
| Phenyl-Phenyl | ~40° - 55° |
Note: These values are illustrative and based on typical results for substituted biphenyls and phenols. The actual optimized geometry would depend on the specific level of theory and basis set used.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely on first principles without using experimental data for parameterization. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally intensive than DFT but can offer higher accuracy for energies and spectroscopic properties. rsc.orgresearchgate.net They are particularly useful for benchmarking DFT results and for systems where electron correlation effects are critical. For this compound, these high-level calculations could be used to obtain very precise values for reaction energies or to confirm the results of less demanding methods. nih.gov
Conformational Analysis and Energy Landscape Mapping
The presence of a single bond connecting the two phenyl rings allows for rotation, leading to different spatial arrangements, or conformations. Conformational analysis maps the energy of the molecule as a function of the dihedral angle between the rings. chemrxiv.org
For this compound, a key investigation would be to perform a relaxed potential energy surface scan. This involves systematically rotating the inter-ring C-C bond and calculating the energy at each step. This process reveals:
Energy Minima: The most stable, low-energy conformations. Due to steric hindrance between the ortho-methyl group and the adjacent phenyl ring, a completely planar structure (0° dihedral angle) would be highly unfavorable. The minimum energy conformation is expected to have a twisted dihedral angle. nih.gov
Rotational Barriers: The energy required to rotate from one stable conformation to another. The transition state for this rotation typically occurs at a dihedral angle of 90°, where electronic conjugation between the rings is minimal, and also at 0° due to maximum steric clash.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and orbital localization)
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, with significant contributions from the oxygen atom's lone pairs and the aromatic π-system.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is anticipated to be distributed across the π-antibonding system of both aromatic rings.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijaemr.com
Computational methods provide precise energy values for these orbitals. rsc.org
Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 to -6.0 eV | Relates to ionization potential; electron-donating ability |
| LUMO Energy | ~ -0.5 to -1.0 eV | Relates to electron affinity; electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Indicates chemical reactivity and electronic transition energy |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.orgwolfram.comyoutube.com It is an excellent tool for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Regions rich in electrons, which are susceptible to electrophilic attack. The most negative region is expected around the phenolic oxygen atom due to its lone pairs, making it a prime site for hydrogen bonding or protonation. researchgate.net The π-systems of the aromatic rings would also show negative potential.
Positive Potential (Blue): Regions that are electron-poor and susceptible to nucleophilic attack. The most positive region would be the hydrogen atom of the hydroxyl group, highlighting its acidic nature.
Neutral Potential (Green): Regions with balanced charge, typically the hydrocarbon portions of the molecule. nih.gov
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis absorption)
Computational chemistry can accurately predict various types of spectra, which is invaluable for structure verification and analysis.
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often within a DFT framework. liverpool.ac.uk The calculation provides theoretical δ values for ¹H and ¹³C nuclei. nih.govnih.govlibretexts.org For this compound, predictions would differentiate the chemical environments of the various aromatic and methyl protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic OH | 4.5 - 5.5 | - |
| Aromatic CH | 6.8 - 7.5 | 115 - 140 |
| Methyl CH₃ | 2.1 - 2.4 | 16 - 21 |
| Quaternary C (C-OH, C-CH₃, C-Aryl) | - | 125 - 155 |
Note: Shifts are relative to TMS and are highly dependent on the solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM). rsc.org
IR Frequencies
The vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated from the second derivative of the energy with respect to atomic positions. youtube.com These calculations predict the positions of absorption bands corresponding to specific molecular vibrations. researchgate.netokstate.edu For this compound, key predicted vibrations would include:
O-H stretching (~3600 cm⁻¹)
Aromatic C-H stretching (~3100-3000 cm⁻¹)
Aliphatic C-H stretching (from methyl groups, ~2950 cm⁻¹)
Aromatic C=C ring stretching (~1600-1450 cm⁻¹)
C-O stretching (~1200 cm⁻¹)
Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. mdpi.com
UV-Vis Absorption
Electronic excitations, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). mdpi.comresearchgate.net The calculation yields the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which relates to the intensity of the transition. nih.govresearchgate.netmdpi.com For this compound, the calculations would likely predict strong π → π* transitions associated with the conjugated aromatic system.
Table 4: Predicted UV-Vis Absorption Data (Illustrative)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ | ~270 - 290 | > 0.1 |
| S₀ → S₂ | ~230 - 250 | > 0.2 |
Note: Values are typical for substituted biphenyl (B1667301) and phenol systems in a non-polar solvent.
Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations
The investigation of nonlinear optical (NLO) properties in organic molecules is a burgeoning field of research, driven by their potential applications in optoelectronics, including optical data storage and image processing. nih.gov For a molecule like this compound, which possesses a π-conjugated system across its biphenyl-like structure, theoretical calculations could predict its NLO response.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting NLO properties. researchgate.netuludag.edu.tr The first hyperpolarizability (β), a key indicator of a molecule's second-order NLO activity, can be calculated using DFT methods. For related organic compounds, studies have shown that the presence of electron-donating and electron-accepting groups, as well as the extent of π-electron delocalization, significantly influences the hyperpolarizability. nih.gov In this compound, the hydroxyl (-OH) group acts as an electron donor, and the phenyl and methyl groups can also modulate the electronic distribution.
A typical computational approach would involve:
Geometry Optimization: The molecule's three-dimensional structure would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netuludag.edu.tr
Hyperpolarizability Calculation: Following optimization, the static first hyperpolarizability (β₀) and its components would be calculated.
While specific data for this compound is not available, a hypothetical data table illustrating the kind of results obtained from such a calculation is presented below.
Table 1: Hypothetical Calculated NLO Properties of this compound This table is for illustrative purposes only and does not represent actual calculated data.
| Parameter | Hypothetical Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 2.5 |
| Mean Polarizability (α) | 150 |
The magnitude of the calculated hyperpolarizability would indicate the NLO potential of the molecule. For instance, studies on other organic molecules have shown that intramolecular charge transfer is a crucial factor for significant NLO properties. researchgate.net
Solvent Effects on Molecular Properties and Reactivity using Continuum Models
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to simulate the effects of a solvent without explicitly modeling individual solvent molecules.
In the context of this compound, a PCM study would involve placing the optimized solute molecule within a cavity in a continuous medium that represents the solvent, characterized by its dielectric constant. This approach allows for the calculation of various molecular properties in different solvent environments.
Key areas of investigation using continuum models would include:
Solvatochromic Shifts: Time-Dependent DFT (TD-DFT) calculations within a PCM framework can predict the absorption spectra of the molecule in various solvents. uludag.edu.tr This can reveal how the solvent polarity affects the electronic transitions (e.g., n→π* and π→π*).
Changes in Molecular Properties: The dipole moment and polarizability of this compound would be expected to change with solvent polarity. Generally, these values increase in more polar solvents, indicating greater charge separation and distortion of the electron cloud.
Reactivity Indices: Solvent effects on global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated to understand how the solvent mediates the molecule's reactivity.
A hypothetical data table illustrating the expected trends in molecular properties with varying solvent polarity is shown below.
Table 2: Hypothetical Solvent Effects on the Properties of this compound This table is for illustrative purposes only and does not represent actual calculated data.
| Solvent | Dielectric Constant | Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1 | 2.5 |
| Toluene | 2.38 | 3.1 |
| Acetone | 20.7 | 4.5 |
Such computational studies, by providing insights into how the surrounding medium affects the electronic structure and properties of this compound, can guide experimental work and the potential application of this compound in various chemical contexts.
Chemical Reactivity, Transformation, and Derivatization of 2 Methyl 4 2 Methylphenyl Phenol
Reactions at the Phenolic Hydroxyl Group (e.g., Etherification, Esterification, Oxidation)
The hydroxyl group of 2-Methyl-4-(2-methylphenyl)phenol is a primary site for chemical modification.
Etherification and Esterification:
Similar to other phenols, the hydroxyl group can undergo etherification and esterification reactions. In the presence of a base and an alkylating agent, ether derivatives can be formed. Esterification can be achieved by reacting the phenol (B47542) with an acyl halide or anhydride (B1165640), often in the presence of a base or an acid catalyst. These reactions are fundamental in altering the polarity and chemical properties of the parent molecule.
Oxidation:
Phenols are susceptible to oxidation, and this compound is no exception. libretexts.org Oxidation can lead to the formation of quinone-type structures or coupling products. libretexts.org The specific outcome of the oxidation reaction depends on the oxidizing agent used and the reaction conditions. For instance, oxidation with chromic acid can yield benzoquinones. libretexts.org
Electrophilic Aromatic Substitution on the Phenolic and Biphenyl (B1667301) Rings
The aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methyl groups. byjus.comucalgary.ca These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. byjus.comucalgary.ca
Halogenation: Phenols readily react with halogens, such as bromine, even in the absence of a Lewis acid catalyst. byjus.com Treatment of this compound with bromine water would likely lead to polybromination of the activated phenolic ring. byjus.com To achieve monohalogenation, milder conditions, such as using a non-polar solvent like carbon disulfide at low temperatures, would be necessary. mlsu.ac.in
Nitration: Nitration of phenols can be achieved using dilute nitric acid to produce a mixture of ortho and para nitro-substituted products. byjus.com With concentrated nitric acid, polysubstitution to form picric acid analogues can occur. byjus.com For this compound, nitration would be directed by both the hydroxyl and methyl groups.
Sulfonation: Sulfonation of phenols with concentrated sulfuric acid is a reversible reaction. mlsu.ac.in The position of the sulfonic acid group on the aromatic ring is temperature-dependent. At lower temperatures, the ortho isomer is favored, while at higher temperatures, the para isomer is the major product. mlsu.ac.in
The electron-rich aromatic rings of this compound are susceptible to Friedel-Crafts alkylation and acylation.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride. chemguide.co.uk The methyl groups on the rings will influence the position of the incoming alkyl group.
Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. chemguide.co.uk In methyl-substituted benzenes, acylation typically occurs at the para position. chemguide.co.uk
Nucleophilic Substitution Reactions for Functional Group Introduction
While direct nucleophilic aromatic substitution on the unmodified benzene (B151609) rings of this compound is generally difficult, it can be facilitated by the presence of strongly electron-withdrawing groups, such as a nitro group, at the ortho or para positions to a leaving group. libretexts.org In such activated systems, nucleophiles can displace a leaving group (like a halide) via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. libretexts.org
Catalytic Transformations Involving this compound (e.g., C-H Activation)
Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds. For phenols, this offers a more atom-economical approach to derivatization. Various transition metal catalysts, including those based on copper and cobalt, have been employed for the regioselective C-H functionalization of phenols. nih.gov These methods allow for the introduction of new functional groups at specific positions on the aromatic ring, often with the assistance of a directing group on the phenolic hydroxyl. nih.gov
Synthesis and Characterization of Novel Structural Analogues and Derivatives
The chemical reactivity of this compound allows for the synthesis of a wide array of derivatives with potentially interesting properties. For instance, Schiff base derivatives can be prepared through the condensation of a phenolic aldehyde with a primary amine. researchgate.netresearchgate.net These compounds and their metal complexes are of interest in coordination chemistry. ijnrd.org
The synthesis of various structural analogues has been reported, including those with different substitution patterns on the phenyl rings.
Table of Synthesized Derivatives and Analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 876473-46-0 | C₁₄H₁₄O | 198.26 |
| 2-Methyl-4-(4-methylphenyl)phenol | 175136-31-9 | C₁₄H₁₄O | 198.26 |
| 2-Methyl-4-[(2-methylphenyl)methyl]phenol | 61377-16-0 | C₁₅H₁₆O | 212.29 |
| 2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol | Not Available | C₁₄H₁₃NO₃S | Not Available |
| 4-(2-Methyl-4-thiazolyl)phenol | 30686-73-8 | C₁₀H₉NOS | Not Available |
| N-(5-chloro-2-methylphenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide | 6461-15-0 | C₂₃H₂₃ClN₂O₃S₂ | 475.0 |
Advanced Applications of 2 Methyl 4 2 Methylphenyl Phenol in Materials Science and Industrial Chemistry
Polymer Chemistry: Monomers, Cross-linking Agents, and Stabilizers
The versatility of 2-Methyl-4-(2-methylphenyl)phenol allows it to play several key roles in polymer chemistry, including acting as a monomer, a cross-linking agent, and a stabilizer.
Incorporation into Thermosetting Resins and Coatings
While direct evidence for the incorporation of this compound into thermosetting resins and coatings is not extensively detailed in the provided search results, the fundamental chemistry of phenols provides a strong basis for this application. Phenolic compounds are well-known for their use in creating phenolic resins (phenol-formaldehyde resins) and epoxy resins. The hydroxyl group on the phenol (B47542) ring can react with aldehydes, such as formaldehyde, to form a network of cross-linked polymers. These thermosetting resins are known for their high thermal stability, chemical resistance, and mechanical strength, making them suitable for coatings, adhesives, and molded parts.
Polymers derived from bisphenol A, a related phenolic compound, are used in advanced materials for composites, adhesives, and coatings due to their mechanical strength and thermal stability. ontosight.ai This suggests that this compound could be a valuable monomer or co-monomer in the synthesis of specialized thermosetting resins and coatings, where its specific substitution pattern could impart unique properties.
Role in High-Performance Engineering Plastics Development
The development of high-performance engineering plastics often involves the use of monomers that can impart superior thermal and mechanical properties to the resulting polymer. While the direct application of this compound in this area is not explicitly detailed, the principles of polymer chemistry suggest its potential. The structural rigidity of the aromatic rings and the potential for creating strong intermolecular interactions make phenolic compounds like this one attractive candidates for creating polymers with high glass transition temperatures and good dimensional stability.
Antioxidant Applications in Polymer Stabilization and Material Preservation (excluding biological)
Phenolic compounds are widely recognized for their antioxidant properties, which are crucial for preventing the degradation of polymeric materials. nih.gov
Mechanism of Radical Scavenging in Material Degradation
The phenolic hydroxyl group is the key to the radical scavenging mechanism. The hydrogen atom of the hydroxyl group can be readily donated to a free radical, thereby neutralizing it and terminating the degradation chain reaction. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron over the aromatic ring. This stability prevents the phenoxyl radical from initiating new degradation chains. The presence of electron-donating groups, such as the methyl groups in this compound, can further enhance the stability of the phenoxyl radical, making the parent compound a more effective antioxidant.
Ligand Chemistry and Metal Complexation in Catalysis
The phenolic and methylphenyl moieties of this compound make it an excellent scaffold for the design of ligands for metal complexation, which is fundamental to the development of catalysts for a wide array of chemical transformations.
Design and Synthesis of this compound-Derived Ligands
The synthesis of ligands derived from phenolic compounds is a well-established field. For instance, Schiff base ligands can be prepared through the condensation reaction of a phenolic aldehyde with a primary amine. researchgate.netresearchgate.net These ligands can then be complexed with various transition metals. ijnrd.orgijnrd.org
While the direct synthesis of a ligand from this compound is not explicitly described in the search results, the general principles can be applied. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can coordinate to a metal center. Furthermore, the aromatic rings can be functionalized to introduce other donor atoms, creating multidentate ligands that can form stable complexes with metal ions. The steric bulk provided by the methyl and methylphenyl groups can influence the coordination geometry around the metal center, which in turn can affect the catalytic activity and selectivity of the resulting complex.
The design of such ligands and their metal complexes is crucial for homogeneous catalysis, enabling reactions such as oxidation, reduction, and carbon-carbon bond formation with high efficiency and control.
Catalytic Activity of Metal Complexes in Organic Transformations
The phenolic hydroxyl group and the biphenyl-like structure of this compound make it a candidate for use as a ligand in coordination chemistry. Metal complexes derived from such phenolic ligands often exhibit significant catalytic activity in a variety of organic transformations. The steric and electronic properties of the ligand play a crucial role in determining the efficacy and selectivity of the catalyst.
The presence of a methyl group ortho to the hydroxyl function and another methyl group on the adjacent phenyl ring can influence the coordination geometry around a metal center. This steric hindrance could be advantageous in certain catalytic cycles, for instance, by promoting asymmetric induction or controlling the access of substrates to the active site.
Metal complexes involving phenolates are known to be active in oxidation reactions. For example, copper(II) complexes with certain ligands have been shown to catalyze the oxidation of phenol itself, a process relevant to environmental remediation. mdpi.comorientjchem.org While no specific studies on the catalytic activity of this compound complexes are available, it is plausible that its metal complexes, particularly with transition metals like copper, iron, or palladium, could catalyze reactions such as C-C coupling, oxidation, and olefination. nih.govnih.gov
The general mechanism for such catalytic oxidations often involves the formation of a phenoxy radical intermediate stabilized by the metal center. The specific reactivity would, however, be highly dependent on the chosen metal and the reaction conditions.
Table 1: Potential Catalytic Applications of Metal Complexes with Phenolic Ligands (Note: The following data is illustrative and based on general findings for related phenolic compounds, not specifically for this compound.)
| Catalytic Transformation | Metal Center | Potential Substrate | Potential Product |
| Oxidative Coupling | Iron (Fe) | Phenols | Biphenols, Polyphenylene ethers |
| C-H Olefination | Palladium (Pd) | Phenol derivatives, Alkenes | Alkenyl-phenols |
| Epoxidation | Manganese (Mn) | Alkenes | Epoxides |
| Phenol Oxidation | Copper (Cu) | Phenolic pollutants | Benzoquinones, Degradation products |
Functional Materials Development (e.g., Dyes, Pigments, Optoelectronic Components)
The aromatic structure of this compound serves as a chromophore, which can be chemically modified to create functional materials such as dyes and pigments. A well-established method for producing colored compounds from phenols is through azo coupling reactions. google.com
Beyond traditional dyes, biphenyl (B1667301) and substituted phenol derivatives are of interest in the field of optoelectronics. These structures can form the core of liquid crystals or be incorporated into organic light-emitting diodes (OLEDs) and other organic electronic devices. The biphenyl moiety provides rigidity and can facilitate π-stacking, which is important for charge transport. While there is no specific research on the use of this compound in optoelectronics, related biphenyl derivatives have been investigated for such applications. researchgate.net
Table 2: Potential Functional Materials Derived from this compound (Note: The properties listed are hypothetical and for illustrative purposes, based on general classes of related materials.)
| Material Type | Synthetic Route | Potential Application |
| Azo Dye | Azo coupling with a diazonium salt | Textile coloration, Printing inks |
| Polyester | Polycondensation with a dicarboxylic acid | High-performance polymers |
| Liquid Crystal | Derivatization to form a mesogen | Display technologies |
| Organic Semiconductor | Incorporation into a conjugated polymer | Organic electronics |
Environmental Fate and Degradation Mechanisms of 2 Methyl 4 2 Methylphenyl Phenol
Photodegradation Pathways in Aquatic and Atmospheric Environments
Photodegradation, the breakdown of compounds by light, is a significant removal mechanism for phenolic compounds in the environment.
In aquatic environments, phenolic compounds can undergo rapid photodegradation. For instance, o-phenylphenol is readily photodegraded in water, with a reported half-life (DT50) ranging from 0.3 to 5.3 days. industrialchemicals.gov.au Photolysis studies of o-phenylphenol in air-saturated water have identified several degradation products, including phenylhydroquinone (B131500) (PHQ), phenylbenzoquinone (PBQ), and 2-hydroxydibenzofuran. industrialchemicals.gov.au The photocatalytic degradation of p-cresol (B1678582) using zinc oxide (ZnO) under UV irradiation has also been demonstrated, with 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol identified as intermediates. nih.govmdpi.com The degradation rate of such compounds can be influenced by factors like pH and the presence of other substances. For example, p-cresol photodegradation is favorable in a pH range of 6-9. nih.govmdpi.com
In the atmosphere, cresols are quickly broken down, typically within one to two days, primarily through reactions with photochemically produced hydroxyl radicals. cdc.govcdc.gov Rain can also contribute to their removal from the air. cdc.gov
| Compound | Environment | Key Findings | Photoproducts Identified | Reference(s) |
| o-Phenylphenol | Aquatic | Rapid photodegradation (DT50: 0.3-5.3 days) | Phenylhydroquinone, Phenylbenzoquinone, 2-Hydroxydibenzofuran | industrialchemicals.gov.au |
| p-Cresol | Aquatic | Favorable degradation at pH 6-9 with ZnO photocatalyst | 4-Hydroxy-benzaldehyde, 4-Methyl-1,2-benzodiol | nih.govmdpi.com |
| Cresols (general) | Atmospheric | Rapid degradation (1-2 days) via reaction with hydroxyl radicals | - | cdc.govcdc.gov |
Biodegradation by Environmental Microorganisms (Non-Human Specific)
Biodegradation by microorganisms is a primary pathway for the removal of phenolic compounds from soil and water. cdc.govcdc.gov
Various microorganisms have demonstrated the ability to degrade phenolic compounds. For instance, bacteria have been isolated that can degrade major fungicides like o-phenylphenol. uth.gr The biodegradation of cresol (B1669610) isomers has been studied in anoxic aquifers, showing that p-cresol is the most easily degraded, followed by m-cresol, while o-cresol (B1677501) is more persistent. nih.govasm.org Under sulfate-reducing conditions, p-cresol is oxidized to p-hydroxybenzoate via the corresponding alcohol and aldehyde. nih.govasm.org In anaerobic groundwater, the degradation of p-cresol also appears to proceed through the oxidation of the methyl group to form the corresponding benzaldehyde (B42025) and then benzoic acid. cdc.gov
The degradation of biphenyl (B1667301), a core structure in 2-Methyl-4-(2-methylphenyl)phenol, is initiated by many bacteria through the addition of molecular oxygen to the aromatic ring. ethz.ch This "upper pathway" for biphenyl metabolism catabolizes it to benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. ethz.ch The metabolites of the biocide o-phenylphenol, such as o-phenylhydroquinone (PHQ) and o-phenylbenzoquinone (PBQ), have been shown to generate oxidative DNA lesions in laboratory studies. nih.gov
The aerobic degradation of phenolic compounds is typically initiated by phenol (B47542) hydroxylases, which convert them to catechols. nih.govfrontiersin.org The catechol ring is then cleaved through either the ortho or meta pathway by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. frontiersin.orgfrontiersin.org A novel FAD-dependent monooxygenase has been identified as being involved in the transformation of o-phenylphenol. uth.gr The degradation of biphenyl xenobiotics involves a key step of catechol formation through the dehydrogenation of cis- and trans-dihydrodiols. nih.govresearchgate.net
| Compound | Microorganism Type | Degradation Pathway/Metabolites | Key Enzymes | Reference(s) |
| o-Phenylphenol | Bacteria | Transformation to o-phenylhydroquinone, o-phenylbenzoquinone | FAD-dependent monooxygenase | uth.grnih.gov |
| p-Cresol | Anaerobic Bacteria | Oxidation to p-hydroxybenzoate via alcohol and aldehyde | - | nih.govasm.org |
| Biphenyl | Bacteria | Upper pathway to benzoate and 2-hydroxypenta-2,4-dienoate | Biphenyl dioxygenase | ethz.ch |
| Phenols (general) | Aerobic Bacteria | Conversion to catechols, followed by ring cleavage | Phenol hydroxylase, Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase | nih.govfrontiersin.orgfrontiersin.org |
Sorption, Leaching, and Mobility in Soil and Sediment Matrices
The movement of phenolic compounds in the subsurface is largely governed by sorption processes. Cresols are generally considered to be slightly to highly mobile in soils, with their mobility being dependent on the soil's organic carbon content and clay mineralogy. who.intiisc.ac.in Laboratory studies on o-cresol in sandy soil have shown that its sorption can be described by the Freundlich equation, and its mobility can be influenced by the presence of other substances like linear alkylbenzene sulfonate (LAS), which can increase its movement. tandfonline.comtandfonline.com Due to their potential for leaching, cresols have been detected in groundwater. who.int
Environmental Analytical Methodologies for Detection and Quantification (Excluding Human Samples)
Several analytical methods are available for the detection and quantification of phenolic compounds in environmental matrices. High-performance liquid chromatography (HPLC) is a common technique. For instance, a method for determining phenol and methylphenols in ambient air involves collection in an impinger with sodium hydroxide, followed by HPLC analysis with UV, electrochemical, or fluorescence detection. nih.gov Another HPLC method allows for the determination of o-phenylphenol in workplace air. uzh.ch
Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is also widely used. EPA Method 604, for example, is a GC-FID method for determining phenol and certain substituted phenols in wastewater. epa.gov This method also allows for derivatization and analysis by electron capture detector GC (ECDGC) for confirmation. epa.gov For solid samples, extraction methods are employed prior to GC analysis. iisc.ac.in
| Analytical Technique | Sample Matrix | Sample Preparation | Detection Method | Reference(s) |
| HPLC | Air | Impinger with NaOH, acidification | UV, Electrochemical, Fluorescence | nih.gov |
| HPLC-DAD | Air | Quartz fiber filter and silica (B1680970) gel tube extraction | Diode Array Detection | uzh.ch |
| GC-FID | Wastewater | Solvent extraction | Flame Ionization Detection | epa.gov |
| GC-ECD | Wastewater | Derivatization | Electron Capture Detection | epa.gov |
| GC/MS | Wastewater, Septage, Groundwater | Derivatization | Mass Spectrometry | dss.go.th |
Future Research Directions and Emerging Paradigms for 2 Methyl 4 2 Methylphenyl Phenol Studies
Innovation in Sustainable Synthetic Routes and Process Intensification
The chemical industry's shift towards green chemistry necessitates the development of more environmentally benign and efficient methods for synthesizing 2-Methyl-4-(2-methylphenyl)phenol. Future research will focus on moving away from traditional multi-step processes that may involve hazardous solvents or reagents.
Key Research Thrusts:
Catalyst Development: Exploration of heterogeneous catalysts, such as solid strong acid zeolites, could replace traditional liquid acids, simplifying separation and reducing waste streams. This approach has been successfully applied in the production of other phenolic compounds like 4-cumyl phenol (B47542). google.com
Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions, as demonstrated in the synthesis of some Schiff bases, offers a significant green advantage by eliminating volatile organic compounds (VOCs). researchgate.net Investigating the use of greener solvents like ionic liquids or supercritical fluids could also provide viable alternatives.
Process Intensification: Modernizing the production process can lead to substantial gains in efficiency. For instance, techniques analogous to those used in the Hock phenol process, which can increase the oxidation degree of intermediates by up to 50%, could reduce the need for recycling large volumes of starting materials. krohne.com This requires precise process control, utilizing advanced monitoring systems. krohne.com
Table 1: Comparison of Synthetic Paradigms for Phenolic Biphenyl (B1667301) Production
| Feature | Traditional Synthesis | Sustainable Future Route |
|---|---|---|
| Catalyst | Homogeneous liquid acids (e.g., H₂SO₄) | Heterogeneous solid acid catalysts (e.g., Zeolites) google.com |
| Solvents | Potentially hazardous organic solvents | Solvent-free conditions or green solvents (e.g., water, ionic liquids) researchgate.net |
| Energy Input | High, due to multi-step refluxing and distillation | Lower, through process intensification and catalytic efficiency krohne.com |
| By-product Generation | Can produce significant waste streams | Minimized through higher selectivity and atom economy |
| Process Control | Standard monitoring | Advanced, real-time monitoring for process optimization krohne.com |
Exploration of Novel Catalytic and Material Science Applications
The unique structure of this compound, featuring a biphenyl backbone with hydroxyl and methyl functional groups, makes it an intriguing candidate for advanced applications. Its structural motifs are found in compounds used as intermediates for a wide range of materials.
Potential Application Areas:
Polymer Science: As a phenolic compound, it can serve as a monomer or a modifying agent in the synthesis of high-performance polymers, such as phenolic resins and epoxy resins. krohne.com Its biphenyl structure could impart enhanced thermal stability, mechanical strength, and chemical resistance to the resulting materials.
Ligand Development: The molecule could be functionalized to act as a ligand in coordination chemistry, capable of chelating metal ions. Schiff bases derived from similar phenolic structures are known to be effective chelating ligands. researchgate.net
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities, such as antioxidant or antimicrobial properties. ontosight.ai
Advanced Spectroscopic Characterization of Complex Aggregates and Interfaces
To fully understand and exploit the properties of this compound, it is crucial to characterize its behavior beyond the single-molecule level. Advanced spectroscopic techniques can provide unprecedented insight into its aggregation, intermolecular interactions, and interfacial properties.
Focus Areas for Spectroscopic Studies:
Solid-State Analysis: X-ray diffraction can elucidate the precise crystal packing and conformation of the molecule in the solid state. Studies on related compounds have revealed how weak interactions, such as C-H···π bonds, can link molecules into supramolecular chains, which dictates the material's bulk properties. researchgate.net
Solution-Phase Dynamics: Using UV-visible spectroscopy in various solvents can reveal information about tautomeric equilibria and solute-solvent interactions. researchgate.net In some phenolic compounds, a red shift (to longer wavelengths) is observed as solvent polarity increases, indicating changes in the electronic structure. researchgate.net
NMR Spectroscopy: Advanced 2D-NMR techniques (e.g., NOESY, HMBC) can confirm the connectivity and spatial relationships between the two phenyl rings and the methyl groups, providing a detailed picture of the molecule's conformation in solution.
Table 2: Spectroscopic Techniques for Characterizing this compound
| Technique | Type of Information | Research Application |
|---|---|---|
| X-ray Diffraction | Crystal structure, bond lengths/angles, intermolecular packing researchgate.netresearchgate.net | Understanding solid-state properties and polymorphism. |
| FT-IR Spectroscopy | Functional groups, hydrogen bonding researchgate.net | Confirming molecular structure and studying intermolecular interactions. |
| UV-Visible Spectroscopy | Electronic transitions, effects of solvent polarity researchgate.netresearchgate.net | Investigating solute-solvent interactions and potential tautomerism. |
| NMR Spectroscopy (¹H, ¹³C) | Molecular structure, chemical environment of atoms researchgate.net | Verifying the synthesis and purity of the compound. |
Integrated Experimental and Computational Approaches for Mechanistic Understanding
Combining experimental results with high-level computational modeling provides a powerful synergy for understanding the fundamental properties and reactivity of this compound. This integrated approach allows researchers to rationalize experimental observations and predict molecular behavior.
Synergistic Methodologies:
DFT and TD-DFT Calculations: Density Functional Theory (DFT) can be used to optimize the molecule's geometry, calculate thermodynamic properties, and model vibrational spectra (FT-IR) with high accuracy. researchgate.net Time-Dependent DFT (TD-DFT) can calculate excited-state properties and predict UV-visible absorption spectra, allowing for direct comparison with experimental data gathered in different solvents. researchgate.net
Reaction Mechanism Elucidation: Computational modeling can map out potential energy surfaces for synthetic reactions, helping to identify transition states and intermediates. This can explain product distributions and guide the optimization of reaction conditions, such as in the Doebner reaction for quinoline (B57606) synthesis. sci-hub.se
Solvent Effects: The Polarizable Continuum Model (PCM) can be used alongside DFT to simulate how different solvents influence molecular properties like dipole moment and polarizability, explaining experimentally observed solvatochromic shifts. researchgate.net
Table 3: Framework for an Integrated Experimental-Computational Study
| Research Question | Experimental Technique | Computational Method | Expected Outcome |
|---|---|---|---|
| What is the most stable conformation? | X-ray Diffraction, NMR | DFT Geometry Optimization | Correlation of solid-state/solution structure with theoretical minimum energy conformer. researchgate.net |
| How does the electronic structure change in different solvents? | UV-Visible Spectroscopy | TD-DFT with PCM | Understanding of solvatochromic shifts and solvent-solute interactions. researchgate.net |
Design and Predictive Modeling of Next-Generation Phenolic Biphenyls
Building on the knowledge of this compound, future work will involve the rational design of new phenolic biphenyls with tailored properties. Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and related methods, will be instrumental in this endeavor.
Modeling and Design Strategies:
QSAR Model Development: By synthesizing a series of related phenolic biphenyls and measuring a target property (e.g., antioxidant capacity, polymer glass transition temperature), QSAR models can be built. These models use molecular descriptors to correlate structure with activity. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been effectively used for modeling other biphenyls, such as PCBs. nih.gov
Descriptor-Based Design: Models can identify which structural features (e.g., the position and nature of substituent groups) are most influential. For example, studies on PCBs have used descriptors to predict properties like the octanol-water partition coefficient (Kow), which relates to bioaccumulation. nih.govnih.gov
Virtual Screening: Once a reliable predictive model is established, it can be used to virtually screen large libraries of hypothetical phenolic biphenyl structures, identifying promising candidates for synthesis and testing. This approach accelerates the discovery process and reduces the cost and labor of experimental work.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-cumyl phenol |
| 2,4-dicumyl phenol |
| Benzene (B151609) |
| Propene |
| Cumene (Isopropylbenzene) |
| Cumene hydroperoxide |
| Phenol |
| Acetone |
| Pyruvic acid |
| Ethanol |
| Ethylene dichloride |
| Toluene |
| Methanol |
| Isopropanol |
Q & A
Basic Question: What experimental methodologies are recommended for determining the crystal structure of 2-Methyl-4-(2-methylphenyl)phenol?
Answer:
For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXT for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography . Key steps include:
- Data Collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) to collect reflection data.
- Structure Solution : SHELXT automates space-group determination and initial structure modeling by analyzing systematic absences and intensity statistics .
- Refinement : SHELXL refines atomic positions, thermal parameters, and disorder modeling. For phenolic derivatives, hydrogen-bonding networks require careful treatment of O–H proton positions .
Advanced Question: How should researchers resolve contradictions in crystallographic data, such as disordered substituents or non-integer occupancy in this compound derivatives?
Answer:
Disorder in aromatic or methyl groups is common in sterically hindered phenols. Methodological strategies include:
- Occupancy Refinement : Use SHELXL’s PART instruction to refine partial occupancies for overlapping atoms .
- Constraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain chemically reasonable bond lengths and angles during refinement .
- Validation Tools : Cross-check with R1/wR2 residuals and the Hirshfeld surface analysis (via CrystalExplorer) to validate hydrogen-bonding interactions and packing motifs.
Basic Question: What synthetic routes are feasible for preparing this compound, and how can purity be optimized?
Answer:
While direct synthesis data for this compound is scarce, analogous phenolic derivatives are often synthesized via:
- Friedel-Crafts Alkylation : Reacting phenol derivatives with 2-methylbenzyl halides in the presence of Lewis acids (e.g., AlCl₃).
- Reduction Pathways : Reduce nitro or carbonyl precursors (e.g., 2-nitro-4-(2-methylphenyl)phenol) using catalytic hydrogenation (Pd/C, H₂) or sodium borohydride .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>98%). Monitor via HPLC-UV (C18 column, λ = 254 nm).
Advanced Question: How can researchers analyze the electronic effects of substituents (e.g., methyl groups) on the phenol ring’s reactivity using computational methods?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
- Electrostatic Potential Maps : Visualize electron-rich/depleted regions to predict sites for electrophilic substitution or hydrogen bonding .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., O–H→π) stabilizing the phenolic structure .
- Nonlinear Optical (NLO) Properties : Calculate polarizability (α) and hyperpolarizability (β) to assess potential applications in materials science .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Phenolic compounds require stringent safety measures:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or purification to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic phenolic waste with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Question: How can spectroscopic data (e.g., NMR, FT-IR) be interpreted to distinguish this compound from structural isomers?
Answer:
- ¹H NMR :
- Aromatic protons: Look for splitting patterns (e.g., doublets for para-substituted methyl groups).
- O–H proton: A broad singlet (~5 ppm) that disappears upon D₂O exchange.
- ¹³C NMR : Methyl groups at C2 and C4’ appear as distinct quartets (~20-25 ppm) .
- FT-IR : Confirm phenolic O–H stretch (~3300 cm⁻¹) and C–O vibration (~1250 cm⁻¹). Compare with computed IR spectra (Gaussian 16) to rule out isomers .
Advanced Question: What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility in pharmacological studies?
Answer:
- Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress and intermediate purity.
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) .
- QC Standards : Adopt USP/Ph. Eur. guidelines for validating HPLC methods (e.g., retention time ±2%, peak area RSD <1.5%).
Basic Question: How are IFRA standards applied to assess the safety of this compound in fragrance-related research?
Answer:
While specific data for this compound is lacking, the IFRA Expert Panel evaluates phenols based on:
- Dermal Sensitization : Use Local Lymph Node Assay (LLNA) data to set concentration limits in consumer products .
- Toxicokinetics : Assess metabolism via cytochrome P450 isoforms (e.g., CYP2E1) using in vitro hepatocyte models .
- Read-Across Analysis : Apply data from structurally similar compounds (e.g., 2-Methoxy-4-methylphenol) to estimate safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
